molecular formula C16H15N5O3S B2694997 N-(3-acetylphenyl)-2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 905765-27-7

N-(3-acetylphenyl)-2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2694997
CAS No.: 905765-27-7
M. Wt: 357.39
InChI Key: GQJUNXQVNOOYSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a 1,2,4-triazole core substituted with a furan-2-yl group at position 5 and an amino group at position 2. The compound is synthesized via alkylation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with α-chloroacetamides in alkaline ethanol, followed by recrystallization . Its structure is confirmed by $ ^1H $-NMR, mass spectrometry, and elemental analysis .

The compound exhibits notable anti-exudative activity (AEA) in preclinical models. In formalin-induced rat paw edema assays, it demonstrated 52% inflammation inhibition at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . The 4-amino-triazole and furan-2-yl moieties are critical for its bioactivity, likely modulating inflammatory mediators like cyclooxygenase (COX) pathways .

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3S/c1-10(22)11-4-2-5-12(8-11)18-14(23)9-25-16-20-19-15(21(16)17)13-6-3-7-24-13/h2-8H,9,17H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJUNXQVNOOYSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetylphenyl)-2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including synthesis methods, mechanisms of action, and empirical studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a triazole ring and a furan moiety. Its molecular formula is C20H21N5O4SC_{20}H_{21}N_{5}O_{4}S with a molecular weight of 427.5 g/mol. The structure can be represented as follows:

\text{N 3 acetylphenyl 2 4 amino 5 furan 2 yl 4H 1 2 4 triazol 3 yl sulfanyl}acetamide}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. A study conducted by Abbas et al. evaluated the antibacterial activity against various strains including Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus. The results indicated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria.

Bacterial Strain Inhibition Zone (mm) Activity Level
E. coli15Moderate
K. pneumoniae12Moderate
S. aureus18High

Anticancer Activity

The anticancer potential of this compound has also been explored through various in vitro assays. In a study by Fayad et al., the compound was screened against multicellular tumor spheroids, showing inhibition of cell proliferation in several cancer cell lines.

The proposed mechanism involves the inhibition of DNA synthesis and interference with cellular signaling pathways associated with cancer cell growth. The triazole ring is believed to play a crucial role in this activity by interacting with key enzymes involved in nucleic acid metabolism.

Case Studies

  • Case Study on Antimicrobial Efficacy : In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The results demonstrated that the compound effectively inhibited bacterial growth at concentrations as low as 50 µg/mL.
  • Anticancer Screening : In another study focusing on its anticancer properties, the compound was tested on human cancer cell lines (e.g., MCF7 for breast cancer). The findings revealed a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent.

Comparison with Similar Compounds

Triazole Core Modifications

  • 4-Amino group: Essential for anti-exudative activity. Removal or substitution reduces potency .
  • 5-Substituents : Furan-2-yl enhances AEA due to hydrophobic interactions with COX-2 active sites . Pyridinyl groups shift activity toward insect receptor modulation (e.g., VUAA-1) .

Acetamide Side Chain

  • Aryl Substitutions : Electron-withdrawing groups (e.g., 3-acetyl, 4-chloro) improve AEA by enhancing electrophilicity and target binding .
  • Bulkier Groups : 4-Ethyl or isopropylphenyl (VUAA-1, OLC-12) favor Orco activation over anti-inflammatory effects .

Pharmacological Profiles

  • Anti-exudative Efficacy: The target compound outperforms analogues with non-furan aryl groups (e.g., phenyl or pyridinyl) in edema reduction .

Critical Analysis of Research Limitations

  • Data Gaps: Limited pharmacokinetic data (e.g., bioavailability, metabolic stability) for the target compound .
  • Comparative Toxicity : Most studies lack toxicity profiles compared to reference drugs like diclofenac .
  • Mechanistic Clarity : The exact molecular targets (e.g., COX-2 vs. TNF-α) remain unvalidated .

Q & A

Q. What are the standard synthetic routes for N-(3-acetylphenyl)-2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, and how are intermediates purified?

The synthesis typically involves alkylation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with substituted α-chloroacetamides under alkaline conditions. Key steps include:

  • Dissolving the thione intermediate in ethanol with aqueous KOH.
  • Adding the chloroacetamide derivative and refluxing for 1 hour.
  • Isolating the product via precipitation in water, followed by recrystallization from ethanol . Purification employs chromatographic techniques (TLC, HPLC) to monitor reaction completion and ensure purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): Confirms regiochemistry of the triazole ring and substituent positions.
  • High-Performance Liquid Chromatography (HPLC): Assesses purity (>95% is typical for pharmacological studies).
  • Elemental Analysis: Validates molecular formula consistency .
  • Mass Spectrometry (MS): Provides molecular weight verification .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?

  • Solvent Choice: Ethanol or methanol enhances solubility of intermediates while minimizing side reactions.
  • Temperature Control: Reflux (~80°C) balances reaction rate and decomposition risks.
  • Base Concentration: KOH in stoichiometric ratios prevents over-alkylation .
  • Real-Time Monitoring: TLC or HPLC tracks intermediate formation, enabling timely termination .

Q. What structural features correlate with anti-exudative activity in this compound and its analogs?

  • Substituent Effects: Electron-withdrawing groups (e.g., acetyl at the phenyl ring) enhance activity by modulating electron density at the triazole sulfur, influencing target binding .
  • Heterocyclic Moieties: The furan-2-yl group improves bioavailability via π-π stacking with biological targets .
  • Dose-Dependent Response: In vivo studies (formalin-induced edema in rats) show 10 mg/kg doses achieve 45–60% inhibition, comparable to diclofenac sodium .

Q. What experimental models are suitable for evaluating in vivo anti-inflammatory efficacy?

  • Formalin-Induced Edema in Rats: Measures anti-exudative activity by quantifying paw volume reduction using digital plethysmometry .
  • Histopathological Analysis: Assesses tissue infiltration of inflammatory cells post-treatment.
  • Comparative Studies: Reference drugs (e.g., diclofenac) validate model sensitivity .

Q. How do crystallographic methods like SHELXL aid in structural characterization?

  • Single-Crystal X-ray Diffraction (SC-XRD): Resolves bond lengths and angles, confirming the triazole-thioacetamide linkage.
  • SHELX Software: Refines crystallographic data to determine molecular packing and hydrogen-bonding networks, critical for understanding stability .

Data Contradictions and Resolution

Q. How are discrepancies in biological activity data between analogs addressed?

  • SAR Meta-Analysis: Compare substituent effects across analogs (e.g., chloro vs. methoxy groups on phenyl rings) to identify activity trends .
  • Dose-Response Curves: Validate efficacy thresholds and eliminate outliers via statistical methods (e.g., ANOVA).
  • Solubility Adjustments: Poor aqueous solubility in some derivatives may artificially depress activity; use co-solvents (e.g., DMSO) to improve bioavailability .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Optimized Yield

ParameterOptimal ConditionImpact on Yield
SolventEthanolMaximizes intermediate solubility
Temperature80°C (reflux)Balances reaction rate and decomposition
Base (KOH)0.002 M in H₂OPrevents over-alkylation

Q. Table 2: Anti-Exudative Activity of Selected Analogs

Analog Substituent% Inhibition (10 mg/kg)Reference Drug Comparison
3-Acetylphenyl58%Diclofenac Na (60%)
4-Chlorophenyl45%Diclofenac Na (60%)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.